5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Description

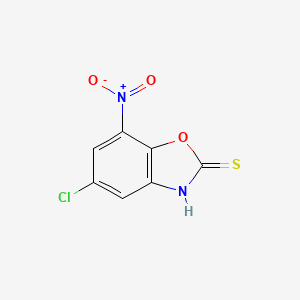

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-nitro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3S/c8-3-1-4-6(13-7(14)9-4)5(2-3)10(11)12/h1-2H,(H,9,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXNEWOKLZIMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)O2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Pathways for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

The direct synthesis of this compound is predicated on the construction of the benzoxazole-2-thiol core from a specifically substituted o-aminophenol precursor. The key starting material for this synthesis is 2-amino-4-chloro-6-nitrophenol (B19034).

Synthetic Routes Utilizing 2-Aminophenol (B121084) and Carbon Disulfide Derivatives

The most established and direct method for synthesizing the benzoxazole-2-thiol scaffold involves the cyclization of an o-aminophenol derivative with carbon disulfide (CS₂). slideshare.net This reaction is a cornerstone in the synthesis of 2-mercaptobenzoxazoles. google.com

The general mechanism involves the reaction of a substituted 2-aminophenol with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), typically in a solvent like ethanol. slideshare.netrsc.org The reaction mixture is usually heated under reflux for several hours. slideshare.netrsc.org The process begins with the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable benzoxazole-2-thiol ring system.

For the specific synthesis of this compound, the required precursor is 2-amino-4-chloro-6-nitrophenol. The synthesis would proceed as follows:

Dissolving 2-amino-4-chloro-6-nitrophenol in ethanol.

Adding potassium hydroxide and carbon disulfide.

Refluxing the mixture to facilitate the cyclization reaction.

Upon completion, the reaction mixture is cooled, diluted with water, and acidified (e.g., with hydrochloric or acetic acid) to precipitate the final product, this compound. rsc.org

The crucial precursor, 2-amino-4-chloro-6-nitrophenol, can itself be synthesized through several pathways. A primary method is the electrophilic nitration of 2-amino-6-chlorophenol. The strong directing effects of the hydroxyl (-OH) and amino (-NH₂) groups guide the incoming nitro group (-NO₂) to the C4 position. An alternative route involves the nucleophilic aromatic substitution on 2,6-dichloro-4-nitrophenol, where one chlorine atom is displaced by ammonia (B1221849) (NH₃) under heat and pressure.

One-Pot Synthetic Procedures for Benzoxazole (B165842) Thiol Scaffolds

One-pot syntheses are highly valued for their efficiency, reducing the need for isolating intermediates and minimizing waste. Several one-pot procedures have been developed for the synthesis of benzoxazole scaffolds, which are applicable to the formation of benzoxazole thiols. organic-chemistry.org

One such strategy involves the condensation of o-aminophenols with various reagents in a single reaction vessel. For instance, a green synthetic method for producing mercaptobenzoxazoles involves the one-pot treatment of an aminophenol with tetramethylthiuram disulfide (TMTD) in water, which serves as both the solvent and a promoter for the reaction.

Another versatile approach is the reaction of o-aminophenols with carbon disulfide and a base in a single step, which is a common industrial method. google.com Improvements to this method focus on optimizing reaction conditions, such as using specific catalysts or alternative solvents to enhance yield and purity. While many one-pot methods focus on 2-substituted benzoxazoles using aldehydes or carboxylic acids, the fundamental principle of in-situ cyclization can be applied to the thiol derivatives. mdpi.com

| Method | Precursors | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Stepwise Cyclization | 2-Aminophenol derivative | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | Reflux in ethanol, followed by acidification | slideshare.netrsc.org |

| One-Pot TMTD Method | 2-Aminophenol derivative | Tetramethylthiuram disulfide (TMTD) | Reaction in water | |

| Industrial Standard | o-Aminophenol, Alkanol | Alkali (e.g., NaOH), Carbon Disulfide (CS₂) | Formation of alkali metal alkylxanthate in situ, followed by cyclization | google.com |

Synthesis of Functionalized this compound Derivatives

The this compound molecule offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary sites for derivatization are the 2-thiol moiety and the aromatic benzene (B151609) ring.

Derivatization Strategies via the 2-Thiol Moiety

The thiol group at the 2-position is a highly reactive nucleophile, making it the most common site for derivatization. The sulfur atom can be readily alkylated or acylated to form a variety of thioether and thioester derivatives.

A common strategy involves the S-alkylation of the thiol group by reacting it with various alkyl halides (e.g., ethyl bromoacetate) or phenacyl bromides in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or ethanol. nih.gov This reaction proceeds via an Sₙ2 mechanism to yield the corresponding 2-(alkylthio) or 2-(acylmethylthio) benzoxazole derivatives. For example, reacting the thiol with chloroacetyl chloride introduces a reactive carbonyl group, which can be further functionalized. slideshare.net

These derivatization reactions are crucial for linking the benzoxazole core to other functional groups or heterocyclic systems, which is a key strategy in medicinal chemistry for developing new therapeutic agents. researchgate.netresearchgate.net

| Reactant | Base/Solvent | Product Type | Reference |

|---|---|---|---|

| Chloroacetyl chloride | - | 2-(Chloroacetyl)thiobenzoxazole | slideshare.netresearchgate.net |

| Ethyl bromoacetate (B1195939) | NaOH / Ethanol | Ethyl (benzoxazol-2-ylthio)acetate | bingol.edu.tr |

| Substituted Phenacyl Bromides | K₂CO₃ / Acetone | 2-(Acylmethylthio)benzoxazole | nih.gov |

| Methyl Chloroacetate | - / Methanol (B129727) | Methyl (benzoxazol-2-ylthio)acetate | nih.gov |

Modifications at the Benzoxazole Ring System (e.g., general nitration and chlorination pathways for benzoxazoles)

The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and chlorination, although the existing electron-withdrawing nitro and chloro groups on the target molecule make further substitution challenging.

Nitration: The nitration of a benzoxazole ring generally occurs with a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The position of substitution is directed by the existing groups on the ring. In an unsubstituted benzoxazole, nitration preferentially occurs at the 6-position, and to a lesser extent, the 5-position. researchgate.net If these positions are blocked, the nitro group may enter the 4- or 7-positions. researchgate.net The presence of a deactivating group like chlorine at position 5 and a strongly deactivating nitro group at position 7 would make further nitration on the this compound ring highly unfavorable. These substituents are typically introduced on the 2-aminophenol precursor before the cyclization to form the benzoxazole ring.

Chlorination: Chlorination of aromatic rings is an electrophilic substitution reaction, often carried out with chlorine gas (Cl₂) and a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, creating a strong electrophile (Cl⁺) that attacks the aromatic ring. Similar to nitration, the position of chlorination is dictated by the directing effects of the substituents already present on the benzoxazole ring.

Formation of Related Thio-Benzoxazole and Oxadiazole-Linked Benzoxazole Derivatives

The versatile benzoxazole-2-thiol scaffold serves as an excellent starting point for the synthesis of more complex heterocyclic systems, including those containing 1,3,4-oxadiazole (B1194373) rings.

A common synthetic route to create an oxadiazole-linked benzoxazole involves a multi-step sequence starting from the 2-thiol derivative:

Alkylation: The 2-thiol group is first alkylated with a reagent like ethyl bromoacetate to form an ester derivative, such as ethyl 2-((5-chloro-7-nitrobenzo[d]oxazol-2-yl)thio)acetate. bingol.edu.tr

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to convert the ester group into a carbohydrazide (B1668358). nih.gov

Oxadiazole Ring Closure: The carbohydrazide is a key intermediate for forming the 1,3,4-oxadiazole ring. This can be achieved by reacting the hydrazide with carbon disulfide in a basic medium (e.g., ethanolic KOH). nih.govbingol.edu.tr The reaction proceeds through a dithiocarbazate salt intermediate, which upon heating undergoes cyclodehydration to form a 5-substituted-1,3,4-oxadiazole-2-thiol. bingol.edu.tr

This strategy effectively links the benzoxazole core to an oxadiazole ring via a thioether bridge, creating a hybrid molecule with potentially novel chemical properties. mdpi.comnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound benefits from modern synthetic methodologies that emphasize efficiency, reduced environmental impact, and high yields. Advanced techniques such as microwave-assisted synthesis and novel catalytic approaches are at the forefront of achieving these goals, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.com This technique is particularly applicable to the synthesis of heterocyclic compounds like benzoxazoles. researchgate.net The synthesis of benzoxazole derivatives, including those with a thiol group, can be efficiently achieved through the condensation of substituted 2-aminophenols with appropriate reagents under microwave irradiation. eurekaselect.comresearchgate.net

For the synthesis of this compound, the precursor 2-amino-4-chloro-6-nitrophenol would be reacted with a thiocarbonyl source. While a specific microwave-assisted protocol for this exact compound is not detailed in the reviewed literature, the synthesis of analogous 2-substituted benzoxazoles provides a strong basis for this approach. For instance, the microwave-assisted synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes has been successfully demonstrated using deep eutectic solvents (DES) as catalysts. mdpi.com This method highlights the potential for rapid and efficient synthesis under solvent-free conditions, which is a key aspect of green chemistry. mdpi.com

A proposed microwave-assisted route would involve the reaction of 2-amino-4-chloro-6-nitrophenol with a reagent such as potassium ethyl xanthate or tetramethylthiuram disulfide (TMTD) in a suitable solvent or under solvent-free conditions. Microwave irradiation would likely reduce the reaction time significantly compared to conventional heating. rsc.org

Table 1: Examples of Microwave-Assisted Benzoxazole Synthesis

| Precursors | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] (DES), Solvent-free, MW | 2-Arylbenzoxazoles | Good to Excellent | mdpi.com |

| 2-Aminophenol, Carboxylic Acids | Propylphosphonic anhydride (B1165640) (T3P), 1,4-Cyclohexadiene, Pd/C, MW | 2-Substituted benzoxazoles | 56-83 | |

| 2-Aminophenol, Carbodiimides | ZnCl₂, Isopropanol, 80°C, MW | 2-Substituted benzoxazoles | 90-94 | rsc.org |

| 2-Aminophenol, Benzoyl chloride | Hf-BTC, Solvent-free, 120°C, MW | 2-Phenyl benzoxazole derivatives | 30-85 | rsc.org |

This table presents data for the synthesis of related benzoxazole compounds to illustrate the applicability of microwave-assisted techniques.

Catalytic Approaches in Thiol-Benzoxazole Synthesis

Catalysis plays a pivotal role in the synthesis of benzoxazole-2-thiols, offering pathways that are often more efficient and environmentally friendly than stoichiometric methods. Various catalytic systems, including metal-based and metal-free catalysts, have been developed for the synthesis of benzoxazoles and their thiol derivatives. nih.govajchem-a.com

A prominent green chemistry approach for the synthesis of substituted benzoxazole-2-thiols involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. rsc.orgrsc.org This method is notable for being metal- and ligand-free, proceeding with high yields and short reaction times. rsc.orgrsc.org The reaction is compatible with a broad range of substrates, including those with strong electron-withdrawing groups like the nitro group, which is present in the precursor for this compound. rsc.org

Another catalytic strategy employs copper sulfate (B86663) (CuSO₄) for the synthesis of benzoxazole-2-thiol derivatives from the corresponding aromatic amine and potassium isopropyl xanthate. orgchemres.org This reaction can be performed under conventional heating or ultrasonic irradiation in green solvents like water and glycerol, offering high yields and short reaction times. orgchemres.org

The use of heterogeneous catalysts is another important aspect of green chemistry, as it simplifies catalyst recovery and reuse. ajchem-a.com For the synthesis of 2-substituted benzoxazoles, catalysts such as imidazolium (B1220033) chloride and magnetic nanoparticle-supported ionic liquids have been utilized, often under solvent-free conditions. nih.govnih.gov While these examples typically describe the synthesis of 2-aryl or 2-alkyl benzoxazoles, the underlying principles of activating the 2-aminophenol for cyclization are relevant. A plausible catalytic route to this compound would involve reacting 2-amino-4-chloro-6-nitrophenol with a thiocarbonyl source in the presence of a suitable catalyst.

Table 2: Catalytic Approaches in Benzoxazole and Thiol-Benzoxazole Synthesis

| Precursors | Catalyst/Reagent | Solvent/Conditions | Product Type | Key Features | Reference(s) |

| 2-Aminophenols | Tetramethylthiuram disulfide (TMTD) | Water, 80°C | Benzoxazole-2-thiols | Metal/ligand-free, excellent yield, short reaction time | rsc.orgrsc.org |

| Aromatic amines | Potassium isopropyl xanthate, CuSO₄ | Water/Glycerol, Heat or Ultrasound | Benzoxazole-2-thiols | Inexpensive catalyst, simple work-up, high yield | orgchemres.org |

| 2-Aminophenols, DMF derivatives | Imidazolium chloride | 140°C | 2-Substituted benzoxazoles | Metal-free, economical | nih.govmdpi.com |

| 2-Aminophenol, Benzaldehyde | Fe₃O₄@SiO₂-SO₃H nanoparticles | Solvent-free, 50°C | 2-Arylbenzoxazoles | Reusable magnetic catalyst | ajchem-a.com |

This table provides examples of catalytic systems used for the synthesis of benzoxazoles and their thiol derivatives, demonstrating the variety of green and efficient methods available.

Chemical Reactivity and Mechanistic Studies

Reactivity Profiles of the Nitro and Chloro Substituents

The presence of both a nitro and a chloro group on the benzene (B151609) ring of the benzoxazole (B165842) core significantly influences its chemical reactivity. These electron-withdrawing groups activate the aromatic ring for certain types of reactions while deactivating it for others.

The chloro group at the 5-position and the nitro group at the 7-position are key to the reactivity of the benzene portion of the molecule. While direct studies on 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol are not prevalent, the reactivity of analogous compounds, such as 4-chloro-7-nitrobenzofurazan (B127121), provides insight into potential nucleophilic substitution reactions. In related systems, the chloro substituent is susceptible to displacement by nucleophiles. For instance, the reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds leads to the formation of a 4-thio derivative nih.gov. This suggests that the chloro group in this compound could also be displaced by strong nucleophiles.

The reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a structurally similar compound, with the amino groups of cysteine and homocysteine results in the displacement of the chloride to form amino-substituted products nih.gov. This highlights the susceptibility of the chloro group to nucleophilic attack, a reactivity that can be reasonably extrapolated to this compound.

The nitro group is a versatile functional group that can be reduced to various other functionalities, most commonly an amino group. Standard reduction methods, such as using metals in acidic media (e.g., Sn/HCl) or catalytic hydrogenation (e.g., H2/Pd-C), are effective for this transformation scispace.com. The choice of reducing agent can allow for chemoselectivity, potentially reducing the nitro group without affecting other reducible functionalities in the molecule. For example, sodium benzenetellurolate has been used to reduce a nitro group to an azo-bis-ebselen derivative bris.ac.uk.

Given the variety of available methods, the nitro group of this compound can likely be selectively reduced to an amine. This resulting amino group can then serve as a handle for further synthetic modifications, such as diazotization or acylation, to generate a diverse range of derivatives.

Reactivity of the 2-Thiol Moiety

The 2-thiol group is a highly reactive nucleophilic center and is also capable of participating in radical reactions.

The thiol group of benzoxazole-2-thiols can be readily alkylated and acylated. While specific examples for the 5-chloro-7-nitro substituted version are not detailed in the provided search results, the general reactivity is well-established. For instance, the synthesis of N-aryl-2-aminobenzoxazoles can be achieved from substituted benzoxazole-2-thiol and 2-chloro-N-arylacetamides in a KOH-DMF system, indicating the thiol's ability to act as a nucleophile researchgate.net. Similarly, 5-chlorobenzooxazole-2-thiol is a precursor in the synthesis of various derivatives through reactions at the thiol position chemicalbook.com. These reactions typically proceed via an S-alkylation or S-acylation mechanism.

A notable reaction involving the 2-thiol moiety is its participation in asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes. In a study utilizing chiral vanadyl complexes as catalysts, 2-mercapto-benzoxazole (BzOxz-SH) was identified as an excellent thiol source for this transformation in the presence of a peroxide acs.orgacs.org. The reaction proceeds with high enantioselectivity, producing chiral β-alkoxysulfides acs.orgacs.org. This methodology has been successfully applied to a range of substituted vinylarenes, and further improvements in enantioselectivity were achieved using a substituted benzoxazole-2-thiol (5-methyl-BzOxz-SH) acs.org. This indicates that the thiol group of this compound could potentially be employed in similar radical-based C-S bond-forming reactions.

Elucidation of Reaction Mechanisms and Pathways

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the thiol group at the 2-position, the electron-withdrawing nitro group at the 7-position, and the chloro substituent at the 5-position, all on the benzoxazole core. While comprehensive mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, its reaction pathways can be elucidated by examining its known transformations and by analogy with closely related structures.

Reaction at the Thiol Group:

The thiol group is a primary site of reactivity. A significant documented reaction is its conversion to a 2-chloro substituent.

A known synthetic pathway involves the treatment of 5-nitro-1,3-benzoxazole-2-thiol (the tautomeric form of the subject compound) with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethyl-formamide (DMF). chemicalbook.com This reaction proceeds via the conversion of the thiol to a more reactive intermediate, likely a chlorosulfite, which is then displaced by a chloride ion to yield 2-chloro-5-nitro-1,3-benzoxazole.

Table 1: Synthesis of 2-Chloro-5-nitro-1,3-benzoxazole

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| 5-Nitro-1,3-benzoxazole-2-thiol | Thionyl chloride (SOCl₂), N,N-dimethyl-formamide (DMF) | 65°C, 1 hour | 2-Chloro-5-nitro-1,3-benzoxazole |

Data sourced from patent literature detailing the synthesis. chemicalbook.com

Proposed Nucleophilic Substitution Reactions:

By analogy with the extensively studied 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), it is proposed that this compound can react with various nucleophiles. nih.govnih.gov The reaction of NBD-Cl with thiols is known to proceed through the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. nih.gov A similar mechanism can be postulated for the reaction of nucleophiles at the 5-position of the target compound.

Proposed Pathway for Nucleophilic Aromatic Substitution:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate, analogous to a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the nitro group.

Chloride Departure: The intermediate collapses with the expulsion of the chloride ion as the leaving group, resulting in the formation of the substituted product.

The reactivity of the thiol group itself can also lead to various derivatives. For instance, S-alkylation or S-acylation reactions are common for heterocyclic thiols, which would proceed via standard nucleophilic substitution or addition-elimination mechanisms at the sulfur atom.

Furthermore, studies on related benzoxazole-2-thiol derivatives have shown their utility in the synthesis of more complex heterocyclic systems. For example, substituted benzoxazole-2-thiols react with 2-chloro-N-arylacetamides in a KOH-DMF system to yield N-aryl-2-aminobenzoxazoles through a Smiles rearrangement mechanism. This highlights the potential for the thiol group to act as a nucleophile in a sequence of reactions leading to significant structural modifications.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds.

Key expected vibrational frequencies would include:

N-H stretching: In its tautomeric thione form, a band in the region of 3100-3300 cm⁻¹ would be anticipated for the N-H stretch.

S-H stretching: If the thiol tautomer is present, a weak absorption band around 2550-2600 cm⁻¹ for the S-H stretch would be expected.

C=S stretching: The thione functional group typically shows a strong absorption band in the range of 1050-1250 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. For instance, in a related compound, 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine, the nitro stretching is observed at approximately 1520 cm⁻¹ .

C-Cl stretching: A band in the region of 600-800 cm⁻¹ is characteristic of the carbon-chlorine bond.

Aromatic C=C and C-H stretching: Multiple bands in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively, would confirm the presence of the benzene (B151609) ring.

C-O-C stretching: The benzoxazole (B165842) ring system would exhibit characteristic C-O-C stretching vibrations. In N,N-Bis(7-nitrobenz[c] parchem.comresearchgate.netoxadiazol-4-yl)cystamine, aromatic bonds are seen at 3050 cm⁻¹ and nitro groups at 1580 cm⁻¹ mdpi.com.

A representative, though not identical, IR spectrum of a related compound, N,N-Bis(7-nitrobenz[c] parchem.comresearchgate.netoxadiazol-4-yl)cystamine, showed the presence of amino groups at about 3340 cm⁻¹, aromatic bonds at 3050 cm⁻¹, and nitro groups at 1580 cm⁻¹ mdpi.com.

Table 1: Expected FT-IR Vibrational Frequencies for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (thione) | 3100-3300 |

| S-H Stretch (thiol) | 2550-2600 (weak) |

| Aromatic C-H Stretch | 3000-3100 |

| Asymmetric NO₂ Stretch | 1500-1560 (strong) |

| Symmetric NO₂ Stretch | 1335-1385 (strong) |

| Aromatic C=C Stretch | 1400-1600 |

| C=S Stretch (thione) | 1050-1250 (strong) |

Note: This table represents expected values based on typical functional group frequencies and data from related compounds, as direct experimental data for the title compound was not found.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons and the proton attached to the nitrogen or sulfur atom, depending on the predominant tautomeric form in the solvent used. For the aromatic region, two doublets would be expected for the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the chloro substituent.

While specific ¹H NMR data for the title compound is not available, data for a structurally similar compound, 2-Chloro-5-nitrobenzo[d]oxazole (B1599828), in CDCl₃ showed signals at δ 8.61 (d, J = 2.3 Hz, 1H), 8.38 (dd, J = 2.3 Hz, J₂ = 9.0 Hz, 1H), and 7.68 (d, J = 9.0 Hz, 1H) chemicalbook.com. For this compound, one would expect two aromatic protons, likely appearing as doublets due to ortho-coupling, with their chemical shifts influenced by the positions of the chloro and nitro groups. A broad singlet for the N-H or S-H proton would also be expected, the position of which would be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts would be characteristic of the benzoxazole core, with the carbon atoms being significantly influenced by the attached chloro, nitro, and thiol/thione groups. The carbon atom of the C=S group in the thione tautomer is expected to appear significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | ~7.5-8.5 | d | |

| ¹H (Aromatic) | ~7.5-8.5 | d | |

| ¹H (N-H/S-H) | Variable | s (broad) | |

| ¹³C (C=S) | ~160-180 |

Note: The data in this table is predictive, based on general principles of NMR spectroscopy and data from analogous compounds, as direct experimental data for the title compound was not found.

Mass Spectrometry (LC-MS, MS-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also provides information on the purity of the substance.

The molecular formula for this compound is C₇H₃ClN₂O₃S, corresponding to a monoisotopic mass of approximately 229.96 g/mol . In an LC-MS analysis, the compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 230.97 or its deprotonated molecule [M-H]⁻ at m/z 228.95.

For a related compound, 5-chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one (B562505) (C₇H₃ClN₂O₄), predicted mass spectrometry data shows adducts such as [M+H]⁺ at m/z 214.98541 and [M-H]⁻ at m/z 212.97085 uni.lu. Another related compound, 2-Chloro-5-nitrobenzo[d]oxazole, was analyzed by LC-MS, though the [M+H]⁺ ion was not detectable under the specified conditions chemicalbook.com.

Tandem mass spectrometry (MS-MS) experiments would involve the fragmentation of the parent ion to yield characteristic product ions, providing further structural confirmation. Expected fragmentation pathways for this compound would include the loss of the nitro group (NO₂), the thiol group (SH), or cleavage of the benzoxazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M] | 229.96 |

| [M+H]⁺ | 230.97 |

| [M-H]⁻ | 228.95 |

Note: This table contains predicted values based on the molecular formula, as direct experimental mass spectra for the title compound were not found.

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical formula and purity of a synthesized substance.

For this compound, with the molecular formula C₇H₃ClN₂O₃S, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 36.45 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.31 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.38 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.15 |

| Oxygen | O | 16.00 | 3 | 48.00 | 20.82 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.91 |

| Total | | | | 230.64 | 100.00 |

Experimental values obtained from an elemental analyzer should be in close agreement (typically within ±0.4%) with these theoretical percentages to confirm the compound's identity and purity. For instance, in the characterization of N,N-Bis(7-nitrobenz[c] parchem.comresearchgate.netoxadiazol-4-yl)cystamine, the found elemental composition values were within this acceptable range of the calculated values mdpi.com.

Chromatographic Analysis (Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and versatile technique for separating components of a mixture. For this compound, TLC would be used to determine an appropriate solvent system for column chromatography purification and to quickly assess the purity of fractions. The compound is expected to be visualized on a TLC plate under UV light due to its aromatic and nitro-containing structure. The retention factor (Rf) value would be dependent on the polarity of the compound and the solvent system used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique that provides quantitative information about the purity of a compound. A reversed-phase HPLC method would typically be employed for a molecule like this compound, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection would likely be performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV-visible region due to the conjugated nitroaromatic system.

For example, a related compound, 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is used as an HPLC labeling reagent, and its derivatives are analyzed by reversed-phase HPLC with fluorescence detection . While this compound itself may not be fluorescent, its strong UV absorbance makes it amenable to HPLC-UV analysis. The retention time and peak purity would be key parameters determined from the HPLC analysis.

Advanced Spectroscopic Techniques for Structural Elucidation

For unambiguous structural confirmation, especially for complex molecules or where isomers are possible, advanced spectroscopic techniques are often employed. These can include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques provide information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is invaluable for assigning all signals in the ¹H and ¹³C NMR spectra and confirming the substitution pattern on the benzoxazole ring.

While no specific application of these advanced techniques to this compound was found in the literature, their use is standard practice in the structural elucidation of novel organic compounds.

Computational Chemistry and Molecular Modeling

Molecular Docking Investigations on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting how a ligand, such as 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, might interact with a biological target, typically a protein or enzyme.

This analysis details the specific non-covalent interactions between the ligand and the amino acid residues in the binding site of a protein. Key interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For a molecule like this compound, the nitro group, chloro substituent, and the thiol group would be of particular interest for their potential to form specific interactions that stabilize the ligand-protein complex. Studies on related benzoxazole-benzamide conjugates, for example, have identified key interactions with amino acids in the active sites of enzymes like VEGFR-2.

Following the prediction of the binding pose, scoring functions are used to estimate the binding energy or binding affinity of the ligand to the protein. oatext.com A lower binding energy typically indicates a more stable complex and higher affinity. These calculations help in ranking potential drug candidates and prioritizing them for further experimental testing. For instance, molecular docking studies on 5-nitro benzoxazole (B165842) derivatives against the β-tubulin protein have been performed to predict their binding affinities and correlate them with anthelmintic activity. mdpi.comoatext.com

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly DFT, are used to investigate the electronic structure, geometry, and other properties of molecules from first principles.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By comparing the theoretical spectrum with experimental data, researchers can confirm the molecular structure and the nature of its chemical bonds. Such analyses have been performed for various benzoxazole derivatives to confirm their synthesized structures. cymitquimica.com

These calculations determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and provide information about the distribution of electrons. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of compounds including this compound, various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each molecule. Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with the observed biological activity. While QSAR studies have been conducted on various classes of benzoxazoles and benzimidazoles, a specific model focusing on or including this compound is not found in the search results. nih.govnih.gov

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Through the application of quantum mechanical calculations, researchers can predict and validate the pathways of its chemical transformations, offering insights that are often difficult to obtain through experimental means alone. The primary reaction mechanism anticipated for this compound, particularly at the carbon atom bearing the chlorine, is nucleophilic aromatic substitution (SNAr). This is due to the presence of the electron-withdrawing nitro group, which activates the benzoxazole ring system towards nucleophilic attack.

Theoretical studies on analogous nitroaromatic compounds have provided a framework for understanding the reactivity of this compound. Density Functional Theory (DFT) calculations are commonly employed to model the energy landscape of the reaction, identifying transition states and intermediate structures. For instance, in the SNAr reaction of a nitro-activated aryl halide, the reaction is predicted to proceed via a two-step addition-elimination mechanism. This pathway involves the formation of a high-energy intermediate known as a Meisenheimer complex. acsgcipr.orgyoutube.com

Computational models can predict whether a reaction will proceed through a stepwise mechanism, involving a distinct Meisenheimer intermediate, or a concerted mechanism where bond formation and breakage occur simultaneously. For many SNAr reactions, especially those with good leaving groups and strong electron-withdrawing substituents, a stepwise pathway is often favored. acsgcipr.org

Detailed research findings from computational studies on similar systems provide valuable data for predicting the behavior of this compound. For example, DFT calculations on the reaction of p-chloronitrobenzene with a sulfone-stabilized carbanion have been used to determine the activation Gibbs free energies for nucleophilic attack at different positions on the aromatic ring. These calculations help in understanding the regioselectivity of such reactions. amazonaws.com

Furthermore, computational studies on the reaction of 4,6-dichloro-5-nitrobenzofurazan, a structurally related compound, with amines have provided quantitative predictions of activation and reaction energies. mdpi.com These studies highlight the role of the heterocyclic ring and the nitro group in stabilizing the transition state and influencing the reaction rate. The calculated energy barrier for the first step of the reaction was found to be in excellent agreement with experimental kinetic data, validating the computational approach. mdpi.com

The following tables present representative data from computational studies on analogous nitroaromatic systems, which can be extrapolated to understand the reaction mechanisms of this compound.

Table 1: Calculated Activation Gibbs Free Energies (ΔG‡) for Nucleophilic Attack on p-Chloronitrobenzene

| Position of Attack | ΔG‡ (kcal/mol) in Gas Phase | ΔG‡ (kcal/mol) in DMF |

| ortho to Nitro Group | 22.13 | 10.70 |

| para to Nitro Group | 19.91 | 6.20 |

Data sourced from computational studies on the reaction of p-chloronitrobenzene with the anion of chloromethyl phenyl sulfone. amazonaws.com The table illustrates the predicted energetics for nucleophilic attack at positions activated by the nitro group.

Table 2: Calculated Energies for the Reaction of 4,6-dichloro-5-nitrobenzofuroxan with an Amine

| Parameter | Energy (kcal/mol) |

| Activation Energy (First Step) | 17.8 |

| Energy of Intermediate Complex | +2.0 |

| Energy of Final Product | -36.7 |

This table showcases DFT-calculated energy values for the stepwise SNAr reaction of a related nitroaromatic compound, demonstrating the energy profile of the reaction pathway. mdpi.com

These computational predictions are invaluable for validating experimentally observed reaction outcomes and for designing new synthetic routes involving this compound.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Influence of Substituent Nature and Position on Biological Activity

The chlorine and nitro groups are critical determinants of the biological activity of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. The presence of a nitro group, a strong electron-withdrawing group, is known to enhance the antimicrobial and cytotoxic activities of various heterocyclic compounds. mdpi.commdpi.com This is often attributed to the nitro group's ability to undergo reduction within cells, leading to the formation of reactive nitroso and superoxide (B77818) species that can damage cellular components like DNA. mdpi.com Studies on related nitro-containing heterocyclic compounds have shown that the position of the nitro group can significantly influence activity. mdpi.com For instance, in some molecular scaffolds, a nitro group at specific positions has been found to increase antitumoral effects, making them promising candidates for anticancer drug development. mdpi.com

The chlorine atom, another electron-withdrawing substituent, also contributes significantly to the molecule's biological profile. mdpi.com Halogen atoms like chlorine can modulate a compound's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. mdpi.com Research on other heterocyclic structures has indicated that the presence of a chlorine atom can enhance antibacterial activity. mdpi.com In some cases, the combination of a chlorine atom and a nitro group on the same aromatic ring has resulted in potent inhibitory activity against pathogenic bacteria. mdpi.com The specific positioning of the chlorine and nitro groups on the benzoxazole (B165842) ring is crucial, as their electronic effects can influence the reactivity of the entire molecule, including the thiol group.

Table 1: Impact of Substituents on Biological Activity

| Substituent | General Effect on Activity | Potential Mechanism of Action |

|---|---|---|

| Nitro Group | Enhances antimicrobial and cytotoxic activities. mdpi.commdpi.com | Intracellular reduction to reactive species causing cellular damage. mdpi.com |

| Chlorine Atom | Modulates lipophilicity and can enhance antibacterial activity. mdpi.com | Improves membrane permeability and target interaction. mdpi.com |

The thiol group at the 2-position of the benzoxazole ring is a key functional group that significantly influences the compound's interactions with biological targets. Thiols are known to be highly reactive and can participate in various biological interactions. thieme-connect.de They can act as nucleophiles and are easily oxidized to form disulfides, a reaction that has biological relevance, such as in the formation of disulfide bridges in proteins. thieme-connect.deyoutube.com The acidic nature of the thiol group (pKa 10-11) means that it can exist as a thiolate anion at physiological pH, which is a potent nucleophile. thieme-connect.de

Modification of the thiol group into its derivatives, such as thioethers, is a common strategy in medicinal chemistry to modulate a compound's properties. thieme-connect.de For instance, converting the thiol to a thioether can alter its reactivity, polarity, and ability to form hydrogen bonds, thereby influencing its binding to target proteins. The synthesis of various 2-thioacetamide linked benzoxazole-benzamide conjugates has been explored, where the thioether linkage plays a crucial role in positioning the molecule within the active site of enzymes like VEGFR-2. nih.gov These derivatives often exhibit improved biological activity compared to the parent thiol compound, highlighting the importance of the thiol group as a point for chemical modification. nih.gov

Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. mdpi.com However, an optimal balance of lipophilicity is required for a compound to be effective. The design of novel benzoxazole derivatives often involves a careful consideration of these electronic and lipophilic properties to achieve the desired biological activity and pharmacokinetic profile. biotech-asia.org

Rational Design Strategies for Benzoxazole Thiol-Based Compounds

The development of new therapeutic agents based on the benzoxazole thiol scaffold relies on rational design strategies to optimize lead compounds. biotech-asia.orgnih.gov These strategies aim to enhance potency, improve selectivity, and minimize off-target effects.

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure (scaffold) of a known active compound with a different, often novel, scaffold while maintaining the original biological activity. nih.govresearchgate.net This approach can lead to the discovery of new chemical classes with improved properties, such as better synthetic accessibility or a more favorable intellectual property position. researchgate.net For benzoxazole thiol-based compounds, scaffold hopping could involve replacing the benzoxazole ring with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. nih.govrsc.org

Table 2: Rational Design Strategies

| Strategy | Description | Application to Benzoxazole Thiols |

|---|---|---|

| Scaffold Hopping | Replacing the core molecular framework with a different scaffold to find novel compounds with similar activity. nih.govresearchgate.net | Replacing the benzoxazole ring with other heterocycles to explore new chemical space. nih.govrsc.org |

| Bioisosteric Modification | Substituting a functional group with another that has similar properties to maintain or improve biological activity. nih.govrsc.org | Replacing the thiol group or modifying the benzoxazole core to enhance target binding and ADME properties. nih.govrsc.org |

Combinatorial chemistry offers a high-throughput approach to synthesize a large number of diverse compounds, known as a chemical library, in a short period. researchgate.netacs.org This technique is particularly useful for exploring the structure-activity relationships of a given scaffold. By systematically varying the substituents on the benzoxazole thiol core, a library of analogs can be generated and screened for biological activity. acs.org The design of such libraries is crucial for success and often focuses on creating diversity in the physicochemical properties of the compounds. researchgate.net For benzoxazole thiols, combinatorial approaches could be used to rapidly synthesize derivatives with a wide range of substituents at the 5- and 7-positions, as well as various modifications of the thiol group, to identify the most potent and selective compounds. rsc.org

Mechanistic Basis of Biological Interactions

Target Identification and Validation Approaches in Drug Discovery

The identification of specific molecular targets for novel compounds like 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a cornerstone of modern drug discovery. While direct studies on this specific compound are not extensively documented in the available literature, the approach to identifying its targets would follow established methodologies. Based on its structural motifs—a benzoxazole (B165842) core, a nitro group, and a thiol substituent—initial hypotheses for its targets would be generated.

These approaches typically include:

In Silico Screening: Computational models and docking studies are used to predict the binding affinity of the compound against a library of known biological targets. For instance, given the structural similarities to known inhibitors, targets like kinases, proteases, and enzymes involved in metabolic pathways would be prioritized.

High-Throughput Screening (HTS): The compound would be tested against large panels of enzymes and receptors to identify potential "hits." For example, a kinase inhibitor profile could be generated by screening against hundreds of kinases.

Chemical Proteomics: This involves using the compound or a derivatized version as a probe to "fish" for its binding partners in cell lysates, which are then identified using mass spectrometry.

Validation of these potential targets is a critical subsequent step, confirming that the interaction between the compound and the target is responsible for the observed biological effect.

Enzyme Inhibition Mechanisms

The structural features of this compound suggest its potential as an inhibitor of several key enzyme families. The mechanisms of inhibition are often related to the compound's ability to bind to active or allosteric sites, disrupting the enzyme's catalytic function.

β-tubulin: Microtubules, composed of α- and β-tubulin heterodimers, are crucial for cell division, making them a key target for anticancer drugs. nih.gov Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.govnih.gov Arylthioindoles, which share a thiol-based substitution pattern, are known inhibitors of tubulin polymerization, acting by interacting with the colchicine (B1669291) binding site on β-tubulin. mdpi.com This interaction destabilizes the microtubule structure. mdpi.com The inhibitory activity of related compounds suggests that this compound could operate through a similar mechanism.

Table 1: Tubulin Polymerization Inhibition by Structurally Related Compounds

| Compound Type | Example Compound | Inhibition (IC50) | Reference |

|---|---|---|---|

| Arylthioindole | Compound 24 | 2.0 μM | mdpi.com |

| Arylthioindole | Compound 25 | 4.5 μM | mdpi.com |

| Triazole Derivative | Phenylalanine derivative 4 | 2-3 μM | mdpi.com |

| Triazole Derivative | 4-fluorobenzyl ester 5 | 2-3 μM | mdpi.com |

Glucosamine-6-phosphate (GlcN-6-P) Synthase: This enzyme is a critical target for antimicrobial agents because it plays an essential role in the biosynthesis of the bacterial cell wall. researchgate.net Inhibition of GlcN-6-P synthase disrupts this pathway, leading to bacterial cell death. researchgate.net Studies on derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) have shown their potential as inhibitors of this enzyme. researchgate.net Molecular docking studies indicate that these compounds can bind effectively within the enzyme's active site, interacting with key amino acid residues. researchgate.net

Table 2: In Silico Binding Affinities of Related Compounds with Glucosamine-6-phosphate Synthase

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| RG5-1 (a related benzoxazole derivative) | -6.0 | researchgate.net |

| Kanosamine (Natural Substrate) | -5.7 | researchgate.net |

Cyclooxygenase (COX) Enzymes: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. researchgate.net Benzoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.net Their inhibitory activity is often compared to standard selective inhibitors like celecoxib (B62257) and rofecoxib. researchgate.net Similarly, heterocyclic compounds with diaryl substituents, including those with a thiol linkage, have been explored for selective COX-2 inhibition. nih.gov

Table 3: COX Inhibition by Structurally Related Benzoxazole and Imidazole Derivatives

| Compound Series | Example | Target | % Inhibition (at 10 μM) | IC50 (μM) | Reference |

|---|---|---|---|---|---|

| 2-thio-diarylimidazole | Compound 1 | COX-2 | 88.5% | Not Reported | nih.gov |

| 2-thio-diarylimidazole | Compound 9 | COX-1 | 85.5% | Not Reported | nih.gov |

| Methyl-2-acetamido-benzoxazole-5-carboxylate | Compound VIIf | COX-2 | Not Reported | Comparable to Rofecoxib | researchgate.net |

| Methyl-2-acetamido-benzoxazole-5-carboxylate | Compound VIIb | COX-2 | Not Reported | Comparable to Rofecoxib | researchgate.net |

| Standard | Rofecoxib | COX-2 | Not Reported | 7.79 | researchgate.net |

Direct DNA and Protein Binding Studies and Their Implications

The electrophilic nature of the nitro group and the nucleophilic character of the thiol group in this compound suggest the potential for direct interactions with biological macromolecules like DNA and proteins.

DNA Binding: The nitroaromatic functionality is a key feature in some bioreductive drugs that bind to DNA. For instance, studies on 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride have shown that the nitro group is crucial for its DNA binding activity, particularly under hypoxic (low oxygen) conditions often found in solid tumors. nih.gov Following reduction of the nitro group, the resulting metabolite can form covalent adducts with DNA, leading to cytotoxicity. nih.gov This suggests that the 7-nitro group on the benzoxazole ring could potentially mediate DNA binding through a similar bioreductive activation mechanism.

Protein Binding: Direct binding to proteins is a common mechanism of action for many drugs. The thiol group of the title compound is a potential site for interaction with proteins. Furthermore, related compounds like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are well-known reactivity probes that react with thiol groups in proteins, such as those in thiol proteinases. nih.gov This reaction can proceed through the formation of an intermediate Meisenheimer-type adduct. nih.govnih.gov The interaction of NBD derivatives with glutathione (B108866) S-transferases (GSTs) has been shown to involve the compound binding to the active site and subsequently conjugating with glutathione. nih.gov These studies imply that the benzoxazole-2-thiol core of this compound could engage in covalent or strong non-covalent interactions with cysteine residues or other nucleophilic sites within proteins, thereby altering their function. nih.govresearchgate.net

Modulatory Effects on Cellular Processes

Beyond direct enzyme inhibition, compounds can exert their effects by modulating complex cellular processes, such as drug transport.

Efflux Pump Involvement: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by ATP-binding cassette (ABC) transporters, or efflux pumps, which expel drugs from the cell. A significant challenge in drug design is to develop compounds that can evade these pumps. Research on 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives has shown that these molecules can be designed to accumulate in tumor cells, effectively avoiding the extrusion mechanisms mediated by MDR pumps. nih.gov These compounds have been developed as inhibitors of glutathione S-transferases that are not substrates for the common efflux pumps, allowing them to reach and act on their intracellular targets. nih.gov This suggests that the structural framework of this compound, particularly the nitro-benzoxazole moiety, may confer properties that allow it to bypass or inhibit efflux pump activity, potentially enhancing its efficacy and overcoming resistance mechanisms.

Applications in Advanced Chemical and Materials Science

Utilization as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The benzoxazole (B165842) framework, in general, is a valuable scaffold in organic synthesis. The functional groups present on the benzoxazole ring, such as chloro and nitro groups, along with the thiol group, would theoretically make 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol a potentially useful synthetic intermediate. The thiol group is particularly versatile and can undergo various chemical transformations. For instance, the thiol group in related benzoxazole-2-thiol derivatives can be alkylated, oxidized, or used in coupling reactions to introduce new functionalities and build more complex molecular architectures.

In the broader context of benzoxazole chemistry, derivatives are used in the synthesis of pharmaceuticals and biologically active compounds. For example, some benzoxazole derivatives have been investigated for their antimicrobial and antifungal properties. The synthesis of complex molecules often relies on the strategic use of such heterocyclic building blocks.

Potential in Organic Electronic Materials Research

Heterocyclic compounds, including those with benzoxazole structures, are of interest in the field of organic electronics. Their rigid, planar structures and potential for π-π stacking can facilitate charge transport, a key property for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of electron-withdrawing groups, such as the nitro group, and a halogen, like the chloro group, in this compound would be expected to influence its electronic properties.

However, without specific experimental data or theoretical studies on this compound, any discussion of its potential in organic electronic materials remains speculative. Research on other benzoxazole derivatives has shown that their photophysical and electronic properties can be tuned by modifying the substituents on the benzoxazole core.

Data Tables

Due to the lack of specific research findings for this compound, no data tables with detailed research findings can be generated.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes for the Compound and its Analogues

The future of synthesizing 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol and its derivatives lies in the development of more efficient, cost-effective, and environmentally friendly methods. Current synthetic approaches for related benzoxazoles often involve multi-step processes. For instance, the synthesis of 2-chloro-5-nitrobenzo[d]oxazole (B1599828) has been achieved by treating 5-nitrobenzo[d]oxazole-2-thiol with thionyl chloride and DMF. chemicalbook.com Another novel route for 5-nitrobenzoxazole (B1301649) derivatives starts from 2-fluoro-5-nitroaniline (B1294389) and benzoyl chloride derivatives under solvent-free conditions. researchgate.net

Future research should focus on:

One-Pot Syntheses: Designing multicomponent reactions that combine several synthetic steps into a single procedure to improve efficiency and reduce waste, a strategy that has proven effective for other heterocyclic systems. researchgate.net

Microwave- and Ultrasound-Assisted Synthesis: Employing non-conventional energy sources to accelerate reaction times, increase yields, and improve product purity, as demonstrated in the synthesis of other benzofuran (B130515) and triazole derivatives. researchgate.net

Green Chemistry Approaches: Utilizing eco-friendly solvents like water or solvent-free conditions to minimize environmental impact. researchgate.netresearchgate.net

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled production of the target compound and its analogues.

| Potential Synthetic Strategy | Rationale and Advantage | Relevant Precedent |

| Multicomponent One-Pot Reaction | Reduces reaction time, simplifies purification, and minimizes waste. | Synthesis of functionalized coumarins using an eco-friendly one-pot approach. researchgate.net |

| Microwave-Assisted Synthesis | Accelerates reaction rates and often improves yields. | Synthesis of benzo[b]furan-triazole derivatives with better yields than conventional methods. researchgate.net |

| Solvent-Free Synthesis | Reduces environmental impact and simplifies product work-up. | Efficient synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline. researchgate.net |

Comprehensive Mechanistic Investigations of Chemical Reactivity and Transformations

A thorough understanding of the chemical reactivity of this compound is critical for its derivatization and application. The interplay between the thiol group, the electron-withdrawing nitro group, and the displaceable chloro atom suggests complex reactivity. Studies on the related compound 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) show that it undergoes anomalous reactions with thiols, forming not just the expected 4-thio derivative but also reversible Meisenheimer-type complexes and other products. nih.gov It also displays unexpected reactivity with tertiary amines. nih.gov

Future investigations should include:

Kinetic Studies: Measuring reaction rates of the thiol group, chloro displacement, and nitro group reduction with various reagents to quantify reactivity.

Spectroscopic Monitoring: Using techniques like in-situ NMR and FTIR to identify and characterize transient intermediates, such as Meisenheimer complexes, during reactions.

Trapping Experiments: Designing experiments to capture and identify reactive intermediates to elucidate complex reaction pathways. The reaction of NBD-Cl with thiol groups, for example, indicates that multiple products can be formed, which has implications for its use as a protein-modifying agent. nih.gov

Advanced Computational Modeling for Optimized Derivatization and Targeted Compound Design

Computational chemistry offers a powerful tool for accelerating the drug discovery process by predicting molecular properties and interactions. For benzoxazole (B165842) derivatives, molecular modeling and docking studies have been instrumental in designing potent inhibitors for specific biological targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Glutathione (B108866) S-transferases (GSTs). nih.govnih.gov

Future computational efforts should focus on:

Quantum Mechanical Calculations: To predict the reactivity of different sites on the molecule, guiding synthetic derivatization strategies.

Molecular Docking: To screen virtual libraries of this compound analogues against various protein targets to identify promising lead compounds. Docking studies have successfully provided structural explanations for the stabilization of inhibitors in the active sites of GSTs. nih.gov

Molecular Dynamics (MD) Simulations: To study the stability and conformational changes of the compound and its derivatives when bound to a biological target, providing insights into the binding mechanism.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to optimize the pharmacokinetic profiles of new analogues early in the design phase. researchgate.net

Expansion of Structure-Activity Relationship (SAR) Studies across Diverse Biological Targets

Systematic SAR studies are essential to understand how specific structural features of a molecule contribute to its biological activity. For related benzoxazole structures, SAR studies have revealed key insights. For example, in a series of benzoxazole-benzamide conjugates, compounds bearing a 5-chloro substituent generally showed better cytotoxic activity against cancer cell lines. nih.gov Similarly, the presence of a halogenated ring has been linked to antifungal activity in benzoxazolinone derivatives. nih.gov

Future research should systematically explore the SAR of this compound by:

Modifying the Thiol Group: Converting the thiol to various thioethers, thioesters, and disulfides to probe the importance of this group for activity.

Varying the 7-Position: Replacing the nitro group with other electron-withdrawing or electron-donating groups to modulate electronic properties and target interactions.

Varying the 5-Position: Replacing the chloro atom with other halogens (F, Br, I) or small alkyl groups to investigate the role of sterics and electronics at this position.

Comparative Analysis: Synthesizing and testing a matrix of analogues to build a comprehensive SAR model for different biological activities. nih.gov

Exploration of New Biological Targets and Pathways for Therapeutic Development

The benzoxazole scaffold is present in compounds with a wide array of biological activities. Analogues have been investigated as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov This suggests that this compound and its derivatives could interact with a variety of biological targets.

Future research should broaden the scope of biological screening to include:

Enzyme Inhibition: Screening against enzymes known to be targets for benzoxazole-type structures, such as Glucosamine-6-phosphate synthase (an antimicrobial target) researchgate.net, fructose-1,6-bisphosphatase (an antibacterial target) nih.gov, and protein kinases like VEGFR-2. nih.gov

Receptor Binding: Investigating potential activity at neurotransmitter receptors, as some benzoxazoles show high binding affinity for receptors like the 5-HT3 receptor, a target for irritable bowel syndrome. biosynth.com

Anticancer Pathways: Exploring mechanisms beyond cytotoxicity, such as the induction of apoptosis. Derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to trigger apoptosis by interacting with Glutathione S-transferases (GSTs). nih.gov

Antimicrobial Screening: Testing against a broad panel of bacteria and fungi, including drug-resistant strains, given the known antimicrobial potential of azole compounds. nih.gov

| Potential Biological Target Class | Example Target | Therapeutic Area | Reference |

| Protein Kinases | VEGFR-2 | Anticancer | nih.gov |

| Transferase Enzymes | Glutathione S-transferase (GST) | Anticancer | nih.gov |

| Biosynthetic Enzymes | Glucosamine-6-P synthase | Antimicrobial | researchgate.net |

| Neurotransmitter Receptors | 5-HT3 Receptor | Irritable Bowel Syndrome | biosynth.com |

Innovation in Analytical Methodologies for Enhanced Compound Characterization and Quantification

Robust analytical methods are fundamental for quality control, mechanistic studies, and biological assays. The characterization of benzoxazole derivatives typically relies on a suite of standard techniques. chemicalbook.comnih.gov However, innovation in this area can lead to more sensitive and high-throughput analysis.

Future directions in analytical methodology include:

Development of HPLC and LC-MS/MS Methods: Creating and validating high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) methods for the sensitive quantification of the compound and its metabolites in biological matrices like plasma and tissue.

Advanced NMR Techniques: Utilizing 2D-NMR (COSY, HSQC, HMBC) for unambiguous structure elucidation of new, more complex analogues.

Fluorogenic Labeling: Exploring the potential of the 5-Chloro-7-nitro-1,3-benzoxazole core as a fluorogenic tag. Related compounds like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its fluoride (B91410) analogue (NBD-F) are widely used as fluorescent labeling reagents for amines and thiols, enabling their detection in complex samples via HPLC or capillary electrophoresis. nih.govnih.gov Developing the title compound into a thiol-specific labeling reagent could be a novel application.

Crystallography: Obtaining single-crystal X-ray diffraction data to definitively determine the three-dimensional structure of the compound and its derivatives, which is invaluable for computational modeling and understanding intermolecular interactions.

| Analytical Technique | Purpose | Reference |

| 1H and 13C NMR | Structural elucidation and confirmation. | chemicalbook.comnih.gov |

| LC-MS / MS | Separation, identification, and quantification in complex mixtures. | chemicalbook.com |

| X-ray Crystallography | Definitive determination of 3D molecular structure. | |

| HPLC with Fluorescence Detection | High-sensitivity quantification, potentially after derivatization. | nih.govnih.gov |

| IR Spectroscopy | Identification of functional groups (e.g., N-H, C=S, NO₂). |

Q & A

Q. What are the common synthetic routes for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted anilines with thiourea derivatives under acidic conditions. For example, intermediates like 7-chloro-6-fluoro-2-aminobenzothiazole can be prepared by reacting 2-amino-4-chloro-5-fluorobenzoic acid with thiourea in ethanol, followed by chloroacetylation and cyclization. Reaction progress is monitored via TLC (ethyl acetate:methanol:water = 10:1:1) and purified via recrystallization (methanol or ethanol) .

Key Reaction Steps:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiourea, ethanol, reflux | Cyclization to form benzothiazole core |

| 2 | Chloroacetyl chloride, ice-cooled ethanol | Introduction of chloroacetamide group |

| 3 | Recrystallization (methanol) | Purification |

Q. How is the purity of this compound validated in synthetic workflows?

Methodological Answer: Purity is confirmed through melting point determination (e.g., mp 181–184°C for analogous benzothiazoles) and thin-layer chromatography (TLC) using silica gel plates and ethyl acetate:methanol:water (10:1:1) as the mobile phase. High-performance liquid chromatography (HPLC) or NMR (e.g., ¹H-NMR for structural verification) may supplement these methods .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of benzothiazole derivatives?

Methodological Answer: Contradictions in pharmacological results (e.g., variable anti-inflammatory or analgesic activities) require rigorous replication and methodological triangulation. For instance, in vivo assays should standardize animal models (e.g., carrageenan-induced inflammation) and dose regimens. Structural analogs with minor substitutions (e.g., nitro vs. fluoro groups) must be compared to isolate structure-activity relationships (SAR). Conflicting data may arise from differences in solubility, metabolic stability, or assay sensitivity, necessitating orthogonal validation (e.g., enzyme inhibition assays alongside in vivo studies) .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

Methodological Answer: Substituent positioning and electronic effects significantly influence bioactivity. For example:

- Nitro Group Placement: Nitro groups at the 7-position enhance electron-withdrawing effects, improving binding to inflammatory targets like COX-2 .

- Thiol Modification: Schiff base formation (e.g., condensation with 5-aminothiazoles) increases lipophilicity, aiding blood-brain barrier penetration for CNS-targeted analogs .

Example Optimization Workflow:

Q. How can crystallographic data validate the structural stability of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond-length and angle measurements. For example, studies on analogs like 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol reveal mean C–C bond lengths of 1.39 Å and dihedral angles <5°, confirming planarity critical for π-π stacking in protein binding. Thermal stability is assessed via differential scanning calorimetry (DSC) to correlate structural integrity with bioactivity .

Data Contradiction Analysis

Q. Why do some studies report divergent antimicrobial activities for benzothiazole derivatives?

Methodological Answer: Discrepancies often stem from variations in microbial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), or compound solubility. For example, 5-Chloro-7-nitro derivatives may show potent activity against Gram-positive bacteria (MIC: 2 µg/mL) but inactivity against Gram-negative strains due to efflux pump mechanisms. Standardizing protocols (CLSI guidelines) and using adjuvants (e.g., efflux inhibitors) can mitigate these issues .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

- In Vitro: COX-2 inhibition assays (IC₅₀ determination) and NF-κB luciferase reporter systems in RAW 264.7 macrophages.

- In Vivo: Carrageenan-induced paw edema in rats (acute inflammation) and collagen-induced arthritis in mice (chronic models). Doses typically range from 10–100 mg/kg, administered intraperitoneally or orally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.